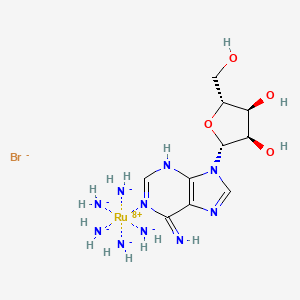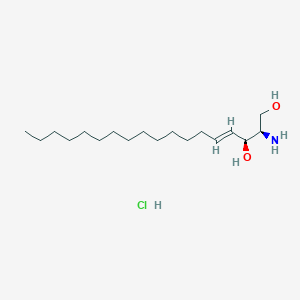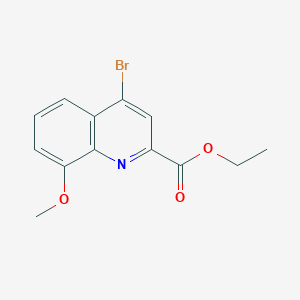
Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H12BrNO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate typically involves the bromination of 8-methoxyquinoline followed by esterification. One common method includes the reaction of 8-methoxyquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-8-methoxyquinoline is then subjected to esterification with ethyl chloroformate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group at the 8-position can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-substituted-8-methoxyquinoline-2-carboxylates.
Oxidation: Formation of 8-hydroxyquinoline derivatives.
Reduction: Formation of 2-hydroxyquinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable quinoline core.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate
- 4-Bromo-8-methoxyquinoline
- 8-Methoxyquinoline-2-carboxylate
Uniqueness
Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C13H12BrNO3 |
|---|---|
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
ethyl 4-bromo-8-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-9(14)8-5-4-6-11(17-2)12(8)15-10/h4-7H,3H2,1-2H3 |
Clave InChI |
URNOVPREJCOHQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


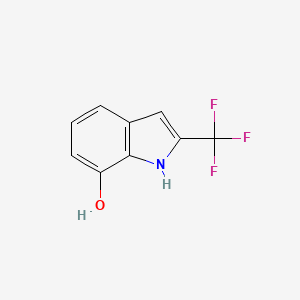




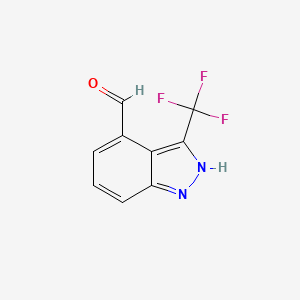
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

